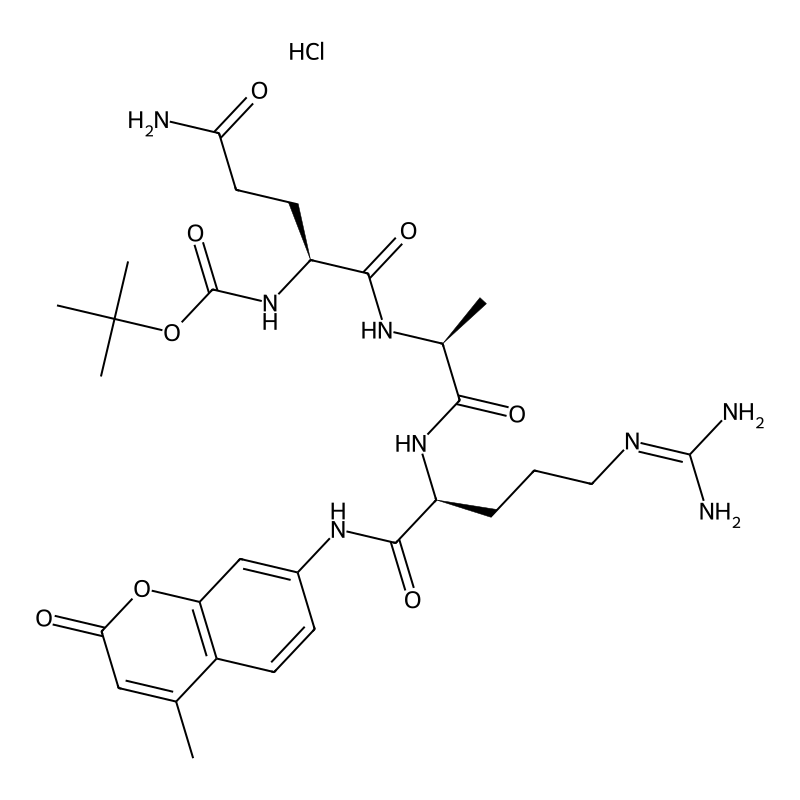

Boc-Gln-Ala-Arg-AMC HCl

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Substrate for Protease Activity Assays

Boc-Gln-Ala-Arg-AMC HCl functions as a substrate for specific proteases, enzymes that cleave peptide bonds in proteins. The structure of the molecule incorporates an AMC (7-Amino-4-Methylcoumarin) group attached at the C-terminus. AMC is a non-fluorescent molecule. When Boc-Gln-Ala-Arg-AMC HCl is cleaved by a protease at the specific recognition sequence (Arg-AMC), the AMC group is released. AMC in its free form is highly fluorescent, allowing for easy detection through fluorescence spectroscopy [].

This property makes Boc-Gln-Ala-Arg-AMC HCl a valuable tool for researchers to measure protease activity. By monitoring the increase in fluorescence over time, scientists can quantify the enzymatic activity of specific proteases in various biological samples. This application is particularly useful in studies on protease function, regulation, and inhibition [].

Boc-Gln-Ala-Arg-AMC hydrochloride is a fluorogenic substrate widely utilized in biochemical assays to detect protease activity, particularly that of trypsin and TMPRSS2 (transmembrane protease serine 2). The compound releases a fluorescent group, 7-amino-4-methylcoumarin, upon cleavage by these enzymes, making it an essential tool for studying enzyme kinetics and screening for inhibitors . Its molecular formula is CHClNO, and it has a molecular weight of approximately 667.16 g/mol .

Boc-Gln-Ala-Arg-AMC HCl acts as a substrate for trypsin. Its specific amino acid sequence (Arg-AMC) serves as a recognition site for the enzyme. Upon binding to the active site of trypsin, the amide bond between Arg and AMC is cleaved, resulting in the release of a fluorescent AMC molecule. This fluorescence change serves as a signal for researchers to measure trypsin activity [].

Boc-Gln-Ala-Arg-AMC hydrochloride primarily undergoes proteolytic cleavage reactions. The mechanism involves the specific cleavage of the peptide bond by serine proteases like trypsin and TMPRSS2, resulting in the release of the fluorescent product, 7-amino-4-methylcoumarin. These reactions are typically conducted in buffered aqueous solutions at physiological pH (around 7.4) and temperature (37°C) to mimic biological conditions .

Reaction Conditions- Proteases Used: Trypsin, TMPRSS2

- Common Reagents: N,N’-diisopropylcarbodiimide (DIC), hydroxybenzotriazole (HOBt)

- Typical Conditions: Aqueous buffer at pH 7.4, 37°C

Boc-Gln-Ala-Arg-AMC hydrochloride serves as a substrate for serine proteases, enabling the measurement of their activity through fluorescence detection. The release of the fluorescent group upon cleavage allows researchers to quantify enzyme activity accurately. This property is particularly useful in studies involving digestive enzymes and cancer research, where TMPRSS2 plays a role in prostate cancer cell invasion and metastasis .

The synthesis of Boc-Gln-Ala-Arg-AMC hydrochloride typically follows a solid-phase peptide synthesis (SPPS) approach:

- Peptide Chain Assembly: Individual amino acids are sequentially added to a solid support while being protected by a tert-butoxycarbonyl (Boc) group.

- Coupling with Fluorogenic Group: The synthesized peptide is coupled with 7-amino-4-methylcoumarin using coupling reagents such as DIC and HOBt.

- Purification: The final product is purified using high-performance liquid chromatography (HPLC) to achieve high purity levels .

Boc-Gln-Ala-Arg-AMC hydrochloride is primarily used in:

- Biochemical Assays: To measure protease activity, especially in research related to digestive enzymes and cancer biology.

- Enzyme Kinetics Studies: As a fluorogenic substrate for assessing the kinetics of serine proteases.

- Inhibitor Screening: To test potential inhibitors of proteases like TMPRSS2, which is relevant in studies related to SARS-CoV-2 entry into cells .

Studies involving Boc-Gln-Ala-Arg-AMC hydrochloride have demonstrated its effectiveness in measuring the activity of TMPRSS2 and trypsin under various conditions. For example, assays have been optimized for pH levels and other buffer conditions to enhance enzymatic activity and ensure accurate readings during inhibitor screening processes .

Boc-Gln-Ala-Arg-AMC hydrochloride shares structural similarities with other fluorogenic substrates but is unique due to its specific sequence and the resulting interaction with particular proteases.

Similar Compounds- Cbz-D-Arg-Gly-Arg-AMC

- Used as a substrate for various serine proteases.

- Cbz-D-Arg-Pro-Arg-AMC

- Another fluorogenic substrate with applications in protease assays.

- Boc-Leu-Gly-Arg-AMC

- Similar use in measuring protease activity but may target different enzyme specificity.

Comparison Highlights

- Used as a substrate for various serine proteases.

- Another fluorogenic substrate with applications in protease assays.

- Similar use in measuring protease activity but may target different enzyme specificity.

Boc-Gln-Ala-Arg-AMC hydrochloride is distinguished by its specific amino acid sequence that optimally interacts with trypsin and TMPRSS2, providing enhanced sensitivity and specificity in detecting their enzymatic activities compared to other substrates that may not exhibit the same level of fluorescence or specificity .

The fluorogenic mechanism of Boc-Gln-Ala-Arg-AMC hydrochloride relies fundamentally on the photophysical properties of 7-amino-4-methylcoumarin, which serves as the fluorescent reporter moiety [1] [2]. The coumarin scaffold represents a well-established fluorophore system characterized by exceptional photochemical stability and tunable optical properties [3]. The parent coumarin structure exhibits minimal fluorescence due to limited electron-donating capacity, but introduction of an amino group at the 7-position dramatically enhances quantum efficiency through electronic conjugation effects [4] [3].

The photophysical activation mechanism involves distinct electronic transitions within the coumarin π-system. In the intact peptide substrate, the amide linkage between the arginine residue and the 7-amino group creates an electron-withdrawing environment that significantly quenches fluorescence emission [1] [5]. This quenching occurs through non-radiative decay pathways that compete with fluorescent emission. Upon proteolytic cleavage of the amide bond, the liberated 7-amino-4-methylcoumarin undergoes substantial electronic reorganization, resulting in enhanced electron density at the amino substituent and consequent fluorescence restoration [6] [7].

The molecular orbital considerations reveal that the lowest unoccupied molecular orbital energy levels become more accessible following amide bond hydrolysis, facilitating efficient electronic transitions from the ground state to the first excited singlet state [3]. The fluorescence quantum yield of free 7-amino-4-methylcoumarin ranges from 0.30 to 0.54 depending on solvent conditions, representing a significant improvement over the essentially non-fluorescent peptide conjugate [8] [6] [9]. This quantum yield enhancement translates to approximately 100-fold increases in fluorescence signal upon complete substrate cleavage [1] [5].

Protease-Mediated Cleavage Kinetics

The enzymatic hydrolysis of Boc-Gln-Ala-Arg-AMC hydrochloride follows classical Michaelis-Menten kinetics, with the substrate demonstrating exceptional specificity for trypsin-like serine proteases that cleave carboxy-terminal to basic amino acid residues [10] [11] [12]. Trypsin exhibits remarkable catalytic efficiency toward this substrate, with reported kinetic parameters of kcat/Km = 2.0 × 10⁷ M⁻¹s⁻¹ and Km = 6.0 μM under standard assay conditions [12]. These values indicate extremely high enzyme-substrate affinity and rapid turnover rates.

The specificity profile extends beyond trypsin to include several physiologically important proteases. Matriptase and matriptase-2 demonstrate substantial activity toward Boc-Gln-Ala-Arg-AMC hydrochloride, making this substrate particularly valuable for investigating these membrane-associated serine proteases involved in epithelial biology and cancer progression [12] [13]. TMPRSS2, a protease of clinical significance due to its role in viral entry mechanisms, also efficiently cleaves this substrate, enabling quantitative assessment of TMPRSS2 proteolytic activity [10] [14].

The cleavage mechanism proceeds through the characteristic serine protease catalytic mechanism involving nucleophilic attack by the active site serine residue. The tetrahedral intermediate formation and subsequent acyl-enzyme breakdown release the 7-amino-4-methylcoumarin leaving group while simultaneously generating the corresponding carboxylic acid product [15] [16]. The reaction rate-limiting step typically involves either substrate binding or product release, depending on specific enzyme-substrate combinations and reaction conditions.

Kinetic analysis reveals that the Gln-Ala-Arg sequence provides optimal recognition elements for trypsin-like proteases. The arginine residue at the P1 position fits precisely into the S1 specificity pocket characterized by an aspartic acid residue that forms critical electrostatic interactions with the guanidinium group [16] [17]. The upstream Gln-Ala dipeptide contributes to extended substrate recognition through interactions with the S3 and S2 binding sites, enhancing overall catalytic efficiency compared to shorter peptide substrates [18] [16].

Excitation/Emission Spectral Profiling (380/460 nanometers)

The spectroscopic characteristics of 7-amino-4-methylcoumarin establish the optimal excitation and emission wavelengths for fluorometric detection. The compound exhibits a primary excitation maximum at 344 nanometers with a corresponding emission maximum at 441 nanometers in aqueous solution [1] [2] [5]. However, practical fluorometric assays commonly employ excitation at 380 nanometers and detection at 460 nanometers, which represent near-optimal wavelengths that provide excellent signal intensity while accommodating standard fluorometer filter sets [12] [6] [3].

The selection of 380/460 nanometer excitation/emission wavelengths offers several analytical advantages. This wavelength combination minimizes interference from endogenous fluorophores commonly present in biological samples, including tryptophan, tyrosine, and reduced nicotinamide adenine dinucleotide [19] [7]. The substantial Stokes shift of approximately 100 nanometers between excitation and emission maxima reduces optical interference effects and enables sensitive detection even in complex sample matrices [2] [6].

Spectral bandwidth considerations reveal that the 7-amino-4-methylcoumarin fluorescence emission exhibits relatively narrow spectral characteristics, with full width at half maximum values typically ranging from 40 to 50 nanometers [1] [19]. This spectral selectivity facilitates multiplexed assay development and reduces crosstalk when multiple fluorophores are employed simultaneously. The absorption coefficient at 380 nanometers excitation reaches approximately 15,000 M⁻¹cm⁻¹, providing adequate sensitivity for most analytical applications [6] [20].

Temperature and pH effects on spectral properties demonstrate remarkable stability across physiologically relevant ranges. The fluorescence intensity remains essentially constant between pH 7.0 and 8.5, with minimal spectral shifting observed within this range [8] [6]. Temperature coefficients are typically less than 1% per degree Celsius between 25°C and 37°C, ensuring consistent performance across standard assay conditions [9] [19].

Quantum Yield and Signal-to-Noise Optimization

Quantum yield optimization represents a critical factor in maximizing the analytical performance of 7-amino-4-methylcoumarin-based fluorogenic substrates. The intrinsic quantum yield of free 7-amino-4-methylcoumarin ranges from 0.30 to 0.54, depending on solvent polarity and hydrogen bonding interactions [8] [6] [9]. This relatively high quantum efficiency contributes significantly to the excellent signal-to-noise ratios achievable with Boc-Gln-Ala-Arg-AMC hydrochloride in protease assays.

Signal-to-noise optimization strategies focus on minimizing background fluorescence while maximizing product fluorescence intensity. The peptide-conjugated substrate exhibits extremely low intrinsic fluorescence, typically less than 2% of the free fluorophore signal, establishing an exceptionally favorable dark-to-bright fluorescence transition upon enzymatic cleavage [21] [7]. This low background fluorescence results from efficient intramolecular quenching mechanisms involving the peptide backbone and the amide linkage to the fluorophore [4] [3].

Instrumental parameters significantly influence signal-to-noise performance. Optimal photomultiplier tube voltages and integration times require careful balance between signal amplification and noise introduction [22] [23]. Higher gain settings increase signal intensity but may amplify background noise proportionally, while extended integration times improve signal precision but may introduce drift artifacts [24] [25]. Typical optimized conditions employ moderate gain settings with integration times between 0.1 and 1.0 seconds.

The fluorescence stability of 7-amino-4-methylcoumarin products contributes to sustained signal-to-noise performance throughout extended assay periods. Unlike some fluorophores that exhibit rapid photobleaching, 7-amino-4-methylcoumarin demonstrates excellent photostability under standard fluorometer illumination conditions [4] [9]. This stability enables kinetic measurements over extended time periods without significant signal degradation.

Environmental factors affecting quantum yield include oxygen concentration, ionic strength, and the presence of quenching agents. Dissolved oxygen typically reduces quantum yield by 10-15% through triplet state quenching mechanisms, suggesting that degassed solutions may provide enhanced sensitivity [26] [27]. Heavy metal ions, particularly copper and iron, can significantly reduce fluorescence intensity through static and dynamic quenching processes [28] [27].

Comparative Analysis with Alternative Fluorogenic Reporters

The selection of appropriate fluorogenic reporters requires comprehensive evaluation of photophysical properties, synthetic accessibility, and analytical performance characteristics. 7-Amino-4-methylcoumarin represents the gold standard for protease substrate development, but several alternative fluorophores offer distinct advantages for specific applications [29] [30] [31].

7-Amino-4-carbamoylmethylcoumarin emerges as a particularly promising alternative, demonstrating approximately 3-fold higher quantum yield compared to 7-amino-4-methylcoumarin [32] [29] [30]. This enhanced fluorescence efficiency enables reduced enzyme and substrate concentrations while maintaining equivalent signal intensity. The bifunctional nature of this fluorophore facilitates more straightforward solid-phase synthesis protocols, potentially reducing manufacturing costs and improving substrate library diversity [29] [30].

Rhodamine-based fluorogenic reporters provide significant advantages in applications involving colored samples or high background fluorescence. Rhodamine 110 exhibits excitation and emission maxima at 492 and 529 nanometers respectively, substantially red-shifted compared to coumarin-based fluorophores [31] [33]. This spectral displacement reduces interference from endogenous fluorophores and enables detection in samples that would be problematic for ultraviolet-excited fluorophores. Sensitivity improvements of up to 300-fold have been reported for rhodamine-based substrates compared to 7-amino-4-methylcoumarin equivalents [31].

Fluorescein derivatives offer exceptional quantum yields and water solubility but suffer from pH sensitivity and photobleaching susceptibility [33] [7]. The pH dependence of fluorescein fluorescence requires careful buffer control, while photobleaching necessitates protection from prolonged illumination. Despite these limitations, fluorescein-based substrates can provide superior sensitivity in optimized assay conditions [33] [21].

7-Amino-4-methylcoumarin-4-acetic acid represents a specialized variant designed for droplet-based microfluidic applications. This derivative exhibits enhanced water retention properties that prevent leakage from water-in-oil droplets, enabling single-cell enzyme analysis [4]. The quantum yield of 15.7% is lower than parent 7-amino-4-methylcoumarin, but the unique physical properties enable applications impossible with conventional fluorophores [4] [9].

Internally quenched fluorescent substrates employing Förster resonance energy transfer mechanisms provide alternative detection strategies. These systems utilize donor-acceptor pairs such as 7-amino-4-carbamoylmethylcoumarin with 2,4-dinitrophenyl-lysine, demonstrating 7 to 10-fold sensitivity improvements compared to conventional 7-methoxycoumarin-4-acetic acid substrates [21]. The ratiometric detection capabilities of these systems offer enhanced precision and reduced interference effects [34] [21].